2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate
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Overview
Description
2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an acetate group attached to a phenyl ring through a methoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct pharmacological properties.
Quinoline-3-carboxylic acids: Compounds with a carboxyl group at the 3-position of the quinoline ring.
Uniqueness
2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate is unique due to its specific methoxy and acetate functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
137156-67-3 |
---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
[2-[(2-oxo-1H-quinolin-4-yl)methoxy]phenyl] acetate |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-17-9-5-4-8-16(17)22-11-13-10-18(21)19-15-7-3-2-6-14(13)15/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
DDHMPTHJHNWFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OCC2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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